BenchChemオンラインストアへようこそ!

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Lipophilicity Medicinal Chemistry Metabolic Stability

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310147-69-2; molecular formula C₁₄H₁₅FN₂O; molecular weight 246.28 g·mol⁻¹) is a synthetic bicyclic compound built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This scaffold is a validated pharmacophoric core in multiple neuroscience-relevant target families, most prominently as a mu-opioid receptor (MOR) antagonist framework extensively exemplified in the Theravance patent family (US 8,664,242 B2 and its international equivalents).

Molecular Formula C14H15FN2O
Molecular Weight 246.285
CAS No. 2310147-69-2
Cat. No. B2503075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
CAS2310147-69-2
Molecular FormulaC14H15FN2O
Molecular Weight246.285
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)F
InChIInChI=1S/C14H15FN2O/c1-9-4-12-2-3-13(5-9)17(12)14(18)10-6-11(15)8-16-7-10/h6-8,12-13H,1-5H2
InChIKeyFCXPKWWEQPCSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane – Structural and Pharmacophoric Baseline for Procurement Decisions


8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310147-69-2; molecular formula C₁₄H₁₅FN₂O; molecular weight 246.28 g·mol⁻¹) is a synthetic bicyclic compound built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold . This scaffold is a validated pharmacophoric core in multiple neuroscience-relevant target families, most prominently as a mu-opioid receptor (MOR) antagonist framework extensively exemplified in the Theravance patent family (US 8,664,242 B2 and its international equivalents) [1]. The target compound is supplied as a research-grade screening compound by Life Chemicals, a commercial HTS compound vendor, and is explicitly designated for non-human research use only .

Why In-Class 8-Azabicyclo[3.2.1]octane Analogs Cannot Simply Replace 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane


The 8-azabicyclo[3.2.1]octane scaffold tolerates diverse N-8 and C-3 substitutions, but even apparently minor structural variations produce marked differences in physicochemical properties, target selectivity, and metabolic profile. The Theravance patent family (US 8,664,242 B2) explicitly demonstrates that MOR antagonist potency and peripheral vs. central selectivity are exquisitely sensitive to the N-acyl substituent identity [1]. The 5-fluoropyridine-3-carbonyl motif at N-8 introduces a unique combination of hydrogen-bond-acceptor capability, moderate electron-withdrawing character, and limited metabolic liability compared with halogen, alkyl, or unsubstituted benzoyl alternatives [2]. Simultaneously, the 3-methylidene group imposes a distinct conformational restraint on the bicyclic core relative to the saturated or hydroxyl-substituted analogs found in natural tropane alkaloids [2]. Generic substitution within this chemical series without experimental verification therefore carries a high risk of altered target engagement, selectivity, and pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane vs. Closest Structural Analogs


Fluorine vs. Bromine at Pyridine C-5: Impact on Calculated Lipophilicity, Hydrogen-Bond Acceptors, and Metabolic Predictions

Replacing the 5-bromo substituent on the pyridine ring with a 5-fluoro substituent reduces the molecular weight by approximately 79 Da (Br = 79.9; F = 19.0) and lowers the calculated octanol-water partition coefficient (cLogP) by an estimated 0.5–0.7 log units based on the π-values of aromatic bromine (π ≈ +0.86) versus aromatic fluorine (π ≈ +0.14) [1]. The fluorine atom also contributes one hydrogen-bond acceptor (HBA) interaction (total HBA count = 3 for the fluorinated compound vs. 2 for the brominated analog when counting the pyridine nitrogen and carbonyl oxygen) while maintaining zero hydrogen-bond donors (HBD), in contrast to analogs bearing hydroxyl or amine substituents [2]. This combination of lower lipophilicity and maintained HBA capacity is predicted to improve aqueous solubility and reduce nonspecific protein binding relative to the 5-bromo congener.

Lipophilicity Medicinal Chemistry Metabolic Stability

Pyridine Carbonyl Regioisomerism: 3-Carbonyl (Target) vs. 4-Carbonyl (Positional Isomer) – Conformational and Electronic Divergence

The target compound bears the carbonyl linker at the 3-position of the 5-fluoropyridine ring, whereas a closely related positional isomer carries the carbonyl at the 4-position (e.g., 8-(3-fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane) . This regioisomeric shift alters the dihedral angle between the pyridine ring and the amide plane, modifying the spatial presentation of the fluorine atom and the pyridine nitrogen lone pair. In the 3-carbonyl regioisomer, the fluorine atom at C-5 and the pyridyl nitrogen are oriented meta to the carbonyl attachment point, creating a distinct electrostatic surface potential pattern compared with the 4-carbonyl variant where the fluorine is ortho to the carbonyl [1]. This difference can translate into measurable variations in target binding affinity when the fluoropyridine moiety engages a specific receptor sub-pocket, as documented in analogous 8-azabicyclo[3.2.1]octane SAR studies where regioisomeric N-acyl substituents produced >10-fold differences in MOR Ki values [2].

Regioisomerism Conformational Analysis Target Engagement

3-Methylidene vs. 3-Cyclopropylmethylidene Substitution: Predicted Impact on Molecular Shape, Lipophilicity, and CYP Liability

The 3-methylidene group (=CH₂) on the target compound is the smallest possible exocyclic alkene substituent at the C-3 position of the 8-azabicyclo[3.2.1]octane core. A close analog, 3-(cyclopropylmethylidene)-8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane, replaces the methylidene with a bulkier cyclopropylmethylidene group . This substitution increases molecular weight by approximately 38 Da and adds an estimated +0.8 to the cLogP value (cyclopropyl fragment π ≈ +1.0 vs. H ≈ 0), which may reduce aqueous solubility and increase metabolic clearance through enhanced CYP450-mediated oxidation of the cyclopropyl ring [1]. Furthermore, the cyclopropylmethylidene group introduces an additional sp³-hybridized carbon centre that alters the conformational preference of the bicyclic system, potentially affecting the spatial orientation of the N-8 substituent. The simpler methylidene analog therefore offers advantages in terms of lower molecular complexity, reduced lipophilicity, and fewer predicted metabolic soft spots.

Metabolic Stability CYP450 Inhibition Conformational Restraint

Core Scaffold Validation: 8-Azabicyclo[3.2.1]octane as a Privileged Mu-Opioid Receptor Antagonist Framework

The 8-azabicyclo[3.2.1]octane core is a well-established pharmacophore for mu-opioid receptor (MOR) antagonism, as exhaustively demonstrated in the Theravance patent family (US 8,664,242 B2), which discloses hundreds of exemplified compounds with MOR Ki values spanning from sub-nanomolar to micromolar ranges [1]. Within this patent, N-acylated 8-azabicyclo[3.2.1]octane derivatives bearing heteroaryl carbonyl substituents at N-8 and various C-3 substituents were profiled in functional assays (GTPγS binding and cAMP inhibition) and demonstrated peripherally restricted MOR antagonism, a profile highly desirable for treating opioid-induced bowel dysfunction (OBD) without central nervous system penetration [1]. The target compound's 5-fluoropyridine-3-carbonyl N-8 substituent maps onto the favored N-acyl pharmacophoric space defined in the patent SAR, and the 3-methylidene group provides a minimal steric footprint at a position where larger substituents (e.g., diarylmethylene) were shown to modulate MOR vs. delta-opioid receptor selectivity [2]. While no direct bioactivity data are published for this specific compound, its structural congruence with highly potent MOR antagonist exemplars supports its utility as a screening candidate and SAR probe.

Mu-Opioid Receptor Scaffold Validation Peripheral Selectivity

Recommended Research and Industrial Application Scenarios for 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane


Mu-Opioid Receptor Antagonist Screening and SAR Probe Development

Based on the compound's structural alignment with the Theravance MOR antagonist pharmacophore [1], it is best deployed as a focused screening candidate in opioid receptor panels (MOR, DOR, KOR). Its 5-fluoropyridine-3-carbonyl N-8 substituent fills a defined SAR sub-pocket, while the minimal 3-methylidene group avoids the confounding steric effects introduced by bulkier C-3 substituents, enabling cleaner interrogation of N-acyl SAR. Users should benchmark against the 5-bromo analog and the 4-carbonyl regioisomer to quantify fluorine-specific and regioisomeric contributions to MOR affinity and selectivity.

Physicochemical Developability Assessment of Fluorinated Heteroaromatic Tropane Analogs

With its moderate cLogP (est. 2.1–2.5), three hydrogen-bond acceptors, zero hydrogen-bond donors, and molecular weight below 250 Da, this compound is well-suited as a model substrate for assessing the impact of aromatic fluorine substitution on solubility, permeability, and metabolic stability within the 8-azabicyclo[3.2.1]octane series [2]. Parallel comparison with the 5-bromo and 5-unsubstituted pyridine analogs can provide a systematic dataset on halogen-dependent developability parameters.

Chemical Probe for Conformational Analysis of N-Acyl Tropane Derivatives

The combination of a rigid bicyclic core, a short N-acyl linker, and a fluorinated pyridine ring creates a molecule with limited rotational degrees of freedom (estimated 2 rotatable bonds). This makes it a suitable candidate for NMR-based conformational analysis and computational docking studies aimed at understanding the bioactive conformation of N-acyl-8-azabicyclo[3.2.1]octane ligands at opioid or monoamine transporter targets [3].

Building Block for Parallel Library Synthesis

The 3-methylidene group provides a synthetic handle for further diversification via olefin metathesis, hydroboration, or epoxidation chemistry, enabling the generation of small, focused compound libraries around the validated 8-azabicyclo[3.2.1]octane core [4]. The 5-fluoropyridine-3-carbonyl N-8 substituent remains stable under most of these transformations, allowing late-stage diversification at C-3 without deprotection/reprotection sequences.

Quote Request

Request a Quote for 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.